5-Chloro-2-methoxy-1,6-naphthyridine
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Overview
Description
5-Chloro-2-methoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the chlorination of 2-methoxy-1,6-naphthyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-Chloro-2-methoxy-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,6-naphthyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Contains an indole ring fused to the naphthyridine core.
Uniqueness
5-Chloro-2-methoxy-1,6-naphthyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(12-8)4-5-11-9(6)10/h2-5H,1H3 |
InChI Key |
CLQIDTKIOVUEHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
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